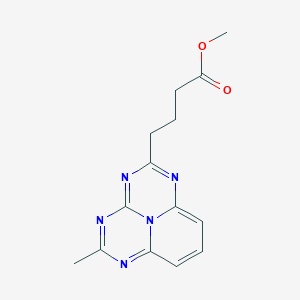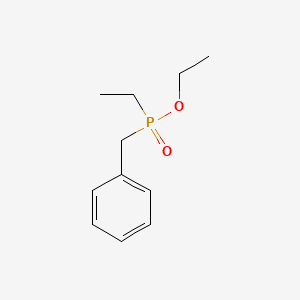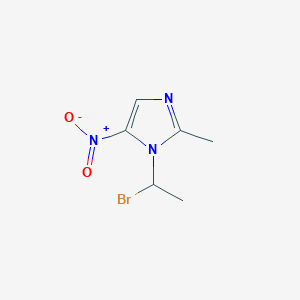![molecular formula C14H15N3 B14500173 4-[(4-Ethylphenyl)diazenyl]aniline CAS No. 63040-71-1](/img/structure/B14500173.png)
4-[(4-Ethylphenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethylphenyl)diazenyl]aniline is an organic compound belonging to the azo compound family. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its chemical structure is represented as C14H14N2, and it is also known for its stability and versatility in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 4-[(4-Ethylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to produce the desired azo compound .
Synthetic Route:
Azo Coupling:
Reaction Conditions:
- Temperature: 0-5°C for diazotization
- Alkaline medium for azo coupling
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-[(4-Ethylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4), leading to the formation of amines.
Common Reagents and Conditions:
- Oxidation: KMnO4, acidic or neutral medium
- Reduction: Na2S2O4, aqueous medium
- Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination
Major Products:
- Oxidation: Nitro derivatives
- Reduction: Amines
- Substitution: Nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethylphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Utilized in staining techniques for microscopy due to its vibrant color. It helps in visualizing cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Applied in the production of colored polymers, textiles, and inks.
Wirkmechanismus
The mechanism of action of 4-[(4-Ethylphenyl)diazenyl]aniline primarily involves its ability to undergo azo coupling reactions. The azo group (N=N) acts as a chromophore, imparting color to the compound. In biological systems, it can interact with cellular components, leading to staining and visualization of structures. The molecular targets and pathways involved in its action are largely dependent on its application, such as binding to specific proteins or cellular structures in staining techniques .
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Methylphenyl)diazenyl]aniline
- 4-[(4-Chlorophenyl)diazenyl]aniline
- 4-[(4-Fluorophenyl)diazenyl]aniline
Uniqueness: The presence of an ethyl group in 4-[(4-Ethylphenyl)diazenyl]aniline provides distinct steric and electronic effects, influencing its reactivity and stability compared to its methyl, chloro, and fluoro analogs .
Eigenschaften
CAS-Nummer |
63040-71-1 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
InChI-Schlüssel |
ILVYMULTJBGCNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)

![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)



![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
